molecular formula C10H8O9S3 B1204614 Naphthalene-1,3,6-trisulfonic acid CAS No. 86-66-8

Naphthalene-1,3,6-trisulfonic acid

Cat. No.: B1204614
CAS No.: 86-66-8
M. Wt: 368.4 g/mol
InChI Key: ZPBSAMLXSQCSOX-UHFFFAOYSA-N
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Description

Naphthalene-1,3,6-trisulfonic acid is an organic compound derived from naphthalene, characterized by the presence of three sulfonic acid groups attached to the 1, 3, and 6 positions of the naphthalene ring. This compound is known for its high solubility in water and its stability, making it useful in various industrial and scientific applications .

Mechanism of Action

Target of Action

Naphthalene-1,3,6-trisulfonic acid is a derivative of sulfonic acid . Sulfonic acids are known to interact with a variety of biological targets, including proteins and enzymes, due to their strong acidity and ability to form hydrogen bonds .

Mode of Action

As a sulfonic acid derivative, it likely interacts with its targets through hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Sulfonic acids and their derivatives are known to participate in a variety of biochemical reactions, including those involving enzymes and proteins .

Pharmacokinetics

As a sulfonic acid derivative, it is likely to be highly soluble in water, which could influence its bioavailability .

Result of Action

This compound is used as a stabilizer for diazo dyes . It can stabilize diazo compounds, reduce the decomposition of diazo solutions, and disperse the tar-like products formed after the decomposition of diazo salts, preventing contamination of fabrics or rollers and facilitating continuous operation over a long period of time .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a stabilizer for diazo dyes can be influenced by the concentration of the diazo compounds and the presence of other substances in the solution .

Biochemical Analysis

Biochemical Properties

Naphthalene-1,3,6-trisulfonic acid plays a significant role in biochemical reactions, particularly as an anionic chromophore in capillary electrophoresis . It interacts with various enzymes, proteins, and other biomolecules through its sulfonic acid groups, which can form strong ionic bonds with positively charged amino acid residues. This interaction can influence the activity and stability of enzymes and proteins. For example, this compound can act as an anionic dopant for the polymerization of pyrrole, affecting the polymerization process and the properties of the resulting polymer .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s anionic nature allows it to interact with positively charged regions of cell membranes and proteins, potentially altering their function. For instance, this compound can increase the hardness and decrease residual stress in electrodeposited nickel layers, which may have implications for cellular processes involving metal ions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form ionic bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. The sulfonic acid groups of this compound can interact with the active sites of enzymes, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. The sulfonic acid groups of this compound can participate in redox reactions and other biochemical processes, affecting the overall metabolic activity of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, this compound can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. This compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of naphthalene-1,3,6-trisulfonic acid typically involves the sulfonation of naphthalene. The process begins with the sulfonation of naphthalene using sulfuric acid monohydrate under controlled temperature conditions ranging from 80 to 145°C. Subsequently, 65% oleum is gradually added at 40°C, and the mixture is heated for an additional 2.5 hours at 145°C. Further addition of 65% oleum and heating for 3 hours at 150°C completes the trisulfonation process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The reaction mixture is often neutralized with lime to form the calcium salt, which is then converted to the sodium salt by reacting with sodium carbonate. The final product is obtained by filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into naphthylamine derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid are used in Bechamp’s method.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products:

Scientific Research Applications

Naphthalene-1,3,6-trisulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Naphthalene-1,3,5-trisulfonic acid
  • Naphthalene-2,6-disulfonic acid
  • Naphthalene-1,5-disulfonic acid

Comparison: Naphthalene-1,3,6-trisulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical properties and reactivity. Compared to naphthalene-1,3,5-trisulfonic acid, the 1,3,6-isomer has different solubility and stability characteristics, making it more suitable for certain industrial applications. The presence of three sulfonic acid groups also provides higher acidity and better solubility compared to disulfonic acid derivatives .

Properties

IUPAC Name

naphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSAMLXSQCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058945
Record name 1,3,6-Naphthalenetrisulfonic acid
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-66-8, 19437-42-4
Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,6-trisulphonic acid
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Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,6-trisulphonic acid, sodium salt
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Record name Naphthalene-1,3,6-trisulphonic acid
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Record name NAPHTHALENE-1,3,6-TRISULPHONIC ACID
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Synthesis routes and methods

Procedure details

Naphthalene is introduced at 30° to 35° C. into monohydrate (=100% strength H2SO4), 65% strength oleum being run in at the same time. The reaction mixture is kept at 50° C. for one hour, at 70° C. for one hour and at 90° C. for seven hours, until everything has dissolved. With this process the yield of naphthalene-1,3,5-trisulphonic acid is about 68%, based on the naphthalene employed. In addition, about 21% of naphthalene-1,3,6-trisulphonic acid and about 4 to 5% of naphthalene-1,3,7-trisulphonic acid are formed (see Example 6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the number of sulfonic groups in naphthalene derivatives affect their reactivity with ozone?

A1: Research indicates that an increase in sulfonic groups in the aromatic ring of naphthalene derivatives leads to decreased reactivity with ozone. This trend was observed in a study comparing naphthalene-1-sulfonic acid, naphthalene-1,5-disulfonic acid, and naphthalene-1,3,6-trisulfonic acid. [] The latter exhibited the lowest reaction rate. This observation suggests a possible correlation between electron density in the aromatic ring and ozone reactivity, influenced by the presence of sulfonic groups. []

Q2: Can this compound be used to study biological membranes?

A2: Yes, this compound disodium salt, due to its fluorescent properties, has been utilized as a probe to study membrane permeability and fusion in biological systems. For instance, it was used to assess leakage from large unilamellar vesicles composed of phosphatidylcholines, helping to differentiate between lipid mixing and complete fusion events. [] Additionally, it was employed in studies on the voltage-dependent anion-selective channel protein from wheat mitochondria, confirming the protein's permeability to anions. []

Q3: What makes this compound suitable for laser-induced etching of fused silica?

A3: Aqueous solutions of this compound trisodium salt have shown promising results in laser-induced backside wet etching of fused silica plates. [] When irradiated with a KrF excimer laser at 248 nm, this medium facilitates precise etching, enabling the fabrication of well-defined micropatterns at a 1 μm scale. [] The etched patterns, notably free of debris and microcracks, highlight the material's suitability for high-quality microfabrication applications. []

Q4: How does this compound behave in aqueous gel permeation chromatography (GPC)?

A4: Studies using aqueous GPC have investigated the Donnan salt exclusion effect of electrolytes and polyelectrolytes, including this compound trisodium salt. [] Experiments revealed that the Donnan salt exclusion parameter (Γ¯) for this compound aligns with the theoretical value of 1/2 for an ideal case. [] This finding confirms the accuracy of GPC in determining colligative properties of electrolytes and polyelectrolytes like this compound.

Q5: What are the degradation products of this compound during ozonation?

A5: Oxidation of this compound with ozone results in the formation of highly oxidized organic acids and sulfate ions. [] This breakdown suggests the cleavage of the aromatic ring and the subsequent oxidation of sulfur to its highest oxidation state. Understanding these degradation pathways is crucial for evaluating the environmental fate and potential risks associated with the use of this compound.

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